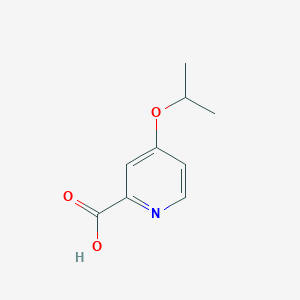

4-Isopropoxypicolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Isopropoxypicolinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is used in research .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not available in the current resources .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Scientific Research Applications

Matrix-Assisted Laser Desorption Ionization

- Application : Improved mass spectrometry imaging signals of small molecules.

- Details : The use of deuterated α-Cyano-4-hydroxycinnamic acid (D(4)-CHCA) has been developed to enhance the matrix-assisted laser desorption ionization-mass spectrometry (MALDI-MS) and MALDI-MS imaging (MSI) of small molecule drugs and endogenous compounds. This advancement helps in unmasking obscured MALDI-MS signals from biological tissue sections, including those of synthetic small molecule pharmaceuticals and endogenous compounds like neurotransmitters (Shariatgorji et al., 2012).

Spectroscopic and Antimicrobial Studies

- Application : Antimicrobial activities and DNA interactions.

- Details : Pyridine-2-carboxylic acid and its derivatives, like 4-methoxy-pyridine-2-carboxylic acid, have been characterized using spectroscopy techniques and density functional theory (DFT) calculations. These compounds demonstrate significant antibacterial activities and interactions with DNA, providing insights into molecular structures and potential applications in pharmaceutical research (Tamer et al., 2018).

Cyclic Hexapeptides Research

- Application : Binding properties and solubility studies.

- Details : Research on cyclic hexapeptides containing 6-aminopicolinic acid subunits reveals insights into their solubility, conformation, and receptor properties. This study contributes to the understanding of complex formation in aqueous solutions, beneficial for developing targeted therapeutic agents (Kubik & Goddard, 2002).

Antioxidant Properties

- Application : Radical scavenging and antioxidant analysis.

- Details : Studies on compounds like puerarin, which contains a 4'-hydroxyl group, provide insights into their efficacy as radical scavengers compared to other groups. Such research is crucial in developing antioxidants and understanding their molecular mechanisms (Han et al., 2007).

Analytical Assay Development

- Application : Development of assays for preventive doping research.

- Details : The creation of analytical assays for determining HIF stabilizers in preventive doping research showcases the application of 4-Isopropoxypicolinic acid derivatives in sports medicine and drug testing (Beuck et al., 2011).

Water Treatment Research

- Application : Selective recognition and removal of contaminants.

- Details : The development of Mo(VI) oxy ion-imprinted particle using isonicotinic acid (4-picolinic acid) demonstrates its potential in water treatment, particularly for selective removal and concentration of molybdenum(VI) from water environments (Ren et al., 2013).

Lanthanide Luminescent Materials

- Application : Development of luminescent materials.

- Details : Research on lanthanide complexes of 3-hydroxypicolinic acid for creating luminescent materials has implications in materials science, particularly in photoluminescence applications (Soares-Santos et al., 2003).

Future Directions

While specific future directions for 4-Isopropoxypicolinic acid are not available, there are general trends in the field of chemistry that could apply. For instance, there is a growing interest in the development of environmentally friendly chemical species to replace traditional toxic chemicals . Additionally, the use of nanomaterials and nanoparticles has exploded due to their novel or enhanced physical and chemical properties compared to bulk material .

Mechanism of Action

Target of Action

Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator . It plays a key role in zinc transport and works by binding to zinc finger proteins (ZFPs), which are involved in viral replication and packaging as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, Picolinic acid works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, inhibiting function .

Biochemical Pathways

Picolinic acid is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Result of Action

Picolinic acid has been shown to be an anti-viral in vitro and in vivo . It has potential therapeutic targets in conditions such as acne vulgaris, herpes, and other viral infections .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect a drug’s effectiveness .

Biochemical Analysis

Biochemical Properties

It is known that picolinic acid, a related compound, interacts with various enzymes and proteins

Cellular Effects

Given the known properties of picolinic acid, it is possible that 4-Isopropoxypicolinic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Properties

IUPAC Name |

4-propan-2-yloxypyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)13-7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPHAYRJAYNZRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2967958.png)

![2-{(E)-[(3-bromobenzyl)imino]methyl}-4-chlorophenol](/img/structure/B2967959.png)

![6-cyclopropyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2967961.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2967963.png)

![1-[(2-chlorophenyl)methyl]-3-phenyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2967976.png)

![N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2967978.png)